
2-Fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride is a fluorinated pyridine derivative. This compound is characterized by the presence of fluorine atoms on both the pyridine and phenyl rings, as well as a sulfonyl fluoride group. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, including increased stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as AlF₃ and CuF₂ at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with Bu₄N⁺F⁻ in DMF at room temperature to form 2-fluoro-3-bromopyridine .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using specialized equipment to handle the high temperatures and reactive fluorinating agents. The use of continuous flow reactors and other advanced technologies can improve the efficiency and safety of these processes.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine and phenyl rings can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Deoxyfluorination: The sulfonyl fluoride group can be used for the deoxyfluorination of primary and secondary alcohols in combination with an amidine or guanidine base.
Common Reagents and Conditions
Common reagents used in these reactions include fluorinating agents like AlF₃, CuF₂, and Bu₄N⁺F⁻, as well as oxidizing and reducing agents depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
2-Fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride has several applications in scientific research:
Biology: Fluorinated compounds are often used in biological studies due to their ability to interact with biological molecules in unique ways.
Medicine: The compound’s stability and reactivity make it a potential candidate for drug development and other medical applications.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride involves its interaction with molecular targets through its fluorine atoms and sulfonyl fluoride group. The strong electron-withdrawing effect of the fluorine atoms can influence the compound’s reactivity and interactions with other molecules. The sulfonyl fluoride group can act as a reactive site for further chemical modifications .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 2,6-Difluoropyridine
- 3-Fluoropyridine
- Pentafluoropyridine
Uniqueness
2-Fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride is unique due to the presence of both fluorine atoms and a sulfonyl fluoride group, which confer distinct chemical properties. Compared to other fluorinated pyridines, this compound offers a combination of stability, reactivity, and versatility in chemical reactions .
Biological Activity
2-Fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride is a fluorinated pyridine derivative notable for its unique chemical structure, which includes both fluorine and sulfonyl fluoride functional groups. This compound has garnered interest in medicinal chemistry and pharmaceutical research due to its potential biological activities, particularly its interactions with various biological targets.
The molecular formula of this compound is C11H6F3NO2S, with a molecular weight of approximately 273.23 g/mol. The presence of fluorine atoms enhances the compound's electron-withdrawing capabilities, contributing to its stability and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with molecular targets through its electron-withdrawing fluorine atoms. These interactions can influence the reactivity and stability of the compound, making it a valuable tool in various chemical and biological processes. Specifically, fluorinated compounds often exhibit increased metabolic stability and altered pharmacokinetics, which are critical for drug development .
Case Studies
- Antibacterial Activity : In a study focusing on isoquinoline sulfonamides, compounds with similar structural features were tested for their antibacterial efficacy against Gram-negative bacteria like E. coli and K. pneumoniae. The most potent compounds showed minimum inhibitory concentrations (MICs) as low as 6.25 µM . This suggests that derivatives with sulfonamide groups may enhance antibacterial activity.
- Pharmaceutical Applications : The compound is being explored as a pharmaceutical intermediate due to its structural characteristics that allow for modifications leading to bioactive molecules. Its ability to form stable interactions with enzymes or receptors could be pivotal in drug design .
Comparative Analysis
The following table summarizes the key characteristics and biological activities of this compound compared to related compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Contains both fluorine and sulfonyl fluoride groups | Potential antibacterial activity; stable pharmacokinetics |
Isoquinoline Sulfonamides | Sulfonamide group | Potent against Gram-negative bacteria (MIC 6.25 µM) |
2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride | Trifluoromethyl group | Used in drug synthesis; potential enzyme inhibitors |
Research Findings
Recent research highlights the importance of the sulfonamide group in enhancing the potency of related compounds against bacterial strains. For instance, modifications that maintain the sulfonamide functionality while altering other substituents can lead to significant changes in activity profiles .
Properties
Molecular Formula |
C11H6F3NO2S |
---|---|
Molecular Weight |
273.23 g/mol |
IUPAC Name |
2-fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C11H6F3NO2S/c12-8-3-1-2-7(6-8)9-4-5-10(11(13)15-9)18(14,16)17/h1-6H |
InChI Key |
NPMFLFHWHLZSNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=C(C=C2)S(=O)(=O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.